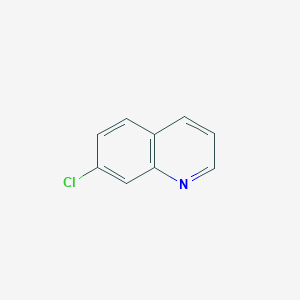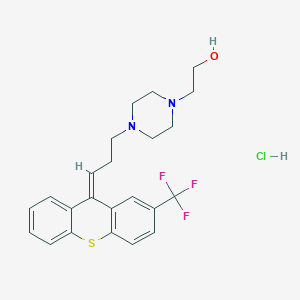
バシシノロン
概要
説明
Vasicinolone is a natural compound primarily found in the plant Adhatoda vasica, commonly known as Malabar nut. This compound is a white crystalline solid with a distinctive aromatic odor. Vasicinolone is known for its various pharmacological activities, particularly in the treatment of respiratory ailments such as cough, asthma, and bronchitis .
科学的研究の応用
Vasicinolone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other quinazoline derivatives.
Biology: Studied for its role in plant defense mechanisms.
Industry: Utilized in the pharmaceutical industry for developing drugs targeting respiratory ailments.
作用機序
Vasicinolone, also known as (3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, is a natural alkaloid primarily present in the leaves of the plant Adhatoda vasica . This compound has been the subject of extensive research due to its diverse pharmacological actions .
Target of Action
Related compounds such as vasicine and vasicinone have been found to exhibit bronchodilatory activity . This suggests that vasicinolone may also target similar receptors or enzymes involved in bronchodilation.
Mode of Action
It is known that vasicinone, a related compound, shows bronchodilatory activity both in vitro and in vivo
Biochemical Pathways
It is known that vasicine, a related compound, is involved in pathways leading to bronchodilation
Pharmacokinetics
A study on vasicine, a related compound, has shown that it undergoes metabolic processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . These processes could potentially affect the bioavailability of vasicinolone.
Result of Action
It is known that vasicinone, a related compound, exhibits bronchodilatory activity
Action Environment
The action of vasicinolone can be influenced by environmental factors. For instance, the yield of vasicine, a related compound, depends upon the time of collection of the leaves due to environmental conditions . This suggests that the action, efficacy, and stability of vasicinolone might also be influenced by environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: Vasicinolone can be synthesized through the oxidation of vasicinol, another alkaloid found in Adhatoda vasica . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods: Industrial production of vasicinolone often involves biotechnological approaches. These methods include in vitro-based techniques such as direct and indirect regeneration (callus-mediated) and cell suspension culture, which are enhanced with elicitors to boost the accumulation of secondary metabolites like vasicinolone .
化学反応の分析
Types of Reactions: Vasicinolone undergoes various chemical reactions, including:
Oxidation: Conversion of vasicinol to vasicinolone.
Reduction: Potential reduction back to vasicinol under specific conditions.
Substitution: Possible substitution reactions involving the quinazoline nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products:
Oxidation: Vasicinolone.
Reduction: Vasicinol.
類似化合物との比較
Vasicine: Another alkaloid found in Adhatoda vasica, known for its bronchodilatory and uterotonic activities.
Vasicinone: A related compound with similar pharmacological properties, often studied in combination with vasicine.
Vasicinol: The precursor to vasicinolone, also found in Adhatoda vasica.
Uniqueness: Vasicinolone is unique due to its specific oxidation state and its distinct pharmacological profile. While vasicine and vasicinone are well-known for their bronchodilatory effects, vasicinolone’s combination of bronchodilatory and anti-inflammatory properties makes it particularly valuable in treating respiratory ailments.
特性
IUPAC Name |
(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHUAILAQZBTQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233900 | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84847-50-7 | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















